Cas no 2138109-96-1 (3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine)

3-{Bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine is a bicyclic pyrazole derivative featuring a fluorinated aromatic core and an amine functional group. Its unique structural framework, combining a strained bicyclo[3.1.0]hexane system with a fluorinated pyrazole moiety, offers potential utility in medicinal chemistry and agrochemical research. The fluorine substitution enhances metabolic stability and bioavailability, while the amine group provides a versatile handle for further derivatization. The rigid bicyclic scaffold may contribute to selective binding interactions in biological systems. This compound is of interest as a synthetic intermediate for the development of novel bioactive molecules, particularly in the exploration of kinase inhibitors or GPCR-targeting ligands. Its physicochemical properties warrant careful evaluation for specific applications.
3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine structure
2138109-96-1 structure
商品名:3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
CAS番号:2138109-96-1
MF:C10H14FN3
メガワット:195.236665248871
CID:6073414
PubChem ID:165847238

3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
    • 2138109-96-1
    • 3-{bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
    • EN300-1149844
    • インチ: 1S/C10H14FN3/c1-14-10(12)8(11)9(13-14)7-3-5-2-6(5)4-7/h5-7H,2-4,12H2,1H3
    • InChIKey: ZISBFPJUCKLNFH-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(N)N(C)N=C1C1CC2CC2C1

計算された属性

  • せいみつぶんしりょう: 195.11717562g/mol
  • どういたいしつりょう: 195.11717562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 43.8Ų

3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1149844-10g
3-{bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138109-96-1 95%
10g
$6082.0 2023-10-25
Enamine
EN300-1149844-1g
3-{bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138109-96-1 95%
1g
$1414.0 2023-10-25
Enamine
EN300-1149844-0.1g
3-{bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138109-96-1 95%
0.1g
$1244.0 2023-10-25
Enamine
EN300-1149844-5.0g
3-{bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138109-96-1
5g
$4764.0 2023-06-09
Enamine
EN300-1149844-5g
3-{bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138109-96-1 95%
5g
$4102.0 2023-10-25
Enamine
EN300-1149844-2.5g
3-{bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138109-96-1 95%
2.5g
$2771.0 2023-10-25
Enamine
EN300-1149844-1.0g
3-{bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138109-96-1
1g
$1643.0 2023-06-09
Enamine
EN300-1149844-0.5g
3-{bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138109-96-1 95%
0.5g
$1357.0 2023-10-25
Enamine
EN300-1149844-0.05g
3-{bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138109-96-1 95%
0.05g
$1188.0 2023-10-25
Enamine
EN300-1149844-0.25g
3-{bicyclo[3.1.0]hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138109-96-1 95%
0.25g
$1300.0 2023-10-25

3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine 関連文献

3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amineに関する追加情報

Introduction to 3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine (CAS No. 2138109-96-1) in Modern Chemical and Pharmaceutical Research

3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine (CAS No. 2138109-96-1) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its wide-ranging pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a bicyclo3.1.0hexan-3-yl side chain and a fluoro substituent at the 4-position of the pyrazole ring introduces additional functional diversity, making it a promising candidate for further investigation in drug discovery.

The bicyclo3.1.0hexan-3-yl moiety is particularly noteworthy as it contributes to the steric and electronic properties of the molecule, potentially influencing its binding affinity to biological targets. This structural feature has been explored in various drug-like molecules, where it often enhances solubility and metabolic stability while maintaining potent activity. In contrast, the fluoro substituent is a common pharmacophore in medicinal chemistry, known for its ability to modulate metabolic pathways and improve pharmacokinetic profiles. The combination of these features in 3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine suggests a multifaceted approach to drug design, with potential applications in multiple therapeutic areas.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive compounds like 3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine. These methodologies allow researchers to predict interactions between the compound and biological targets with high precision, enabling the optimization of lead structures before experimental validation. For instance, molecular docking studies have been employed to evaluate the binding affinity of this compound to enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and inflammation research.

The pyrazole scaffold itself has been extensively studied for its role in medicinal chemistry due to its versatility and bioisosteric properties with other heterocyclic systems like imidazole and triazole. The addition of a methyl group at the 1-position further diversifies the chemical space, allowing for fine-tuning of physicochemical properties such as lipophilicity and polar surface area. These attributes are essential for achieving optimal pharmacokinetic profiles, including oral bioavailability and tissue distribution.

In light of these characteristics, researchers have begun exploring the potential applications of 3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amines in treating neurological disorders, where modulation of neurotransmitter systems is often required. Preliminary studies have suggested that this compound may interact with receptors or enzymes involved in neuroinflammation and synaptic plasticity, offering a novel therapeutic strategy for conditions such as Alzheimer's disease or multiple sclerosis.

The synthetic route to CAS No. 2138109-96-1 involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include ring-closure reactions to form the bicyclic structure, followed by functional group modifications such as fluorination and amination. These processes are often catalyzed by transition metals or organocatalysts, which enhance reaction efficiency and selectivity. The scalability of these synthetic pathways is crucial for transitioning from laboratory-scale production to industrial manufacturing, ensuring that pharmaceutical companies can produce sufficient quantities for clinical trials and commercialization.

As interest in personalized medicine grows, compounds like 3-{bicyclo3.1.0hexan}-4-fluoro-l-methyl-lH-pyrazol-l5-amines are being evaluated for their potential use in targeted therapies based on genetic or molecular profiling of patients' tumors or inflammatory conditions. The unique structural features of this molecule may allow it to selectively inhibit aberrant signaling pathways while sparing healthy cells, thereby reducing side effects associated with conventional treatments.

The role of computational modeling in understanding the behavior of such complex molecules cannot be overstated. Techniques such as quantum mechanical calculations have provided insights into how electronic distributions influence reactivity and binding interactions at the molecular level. These insights are invaluable for designing derivatives with improved properties or for rationalizing unexpected biological outcomes during lead optimization.

The future direction of research on CAS No 2138109 96 1 will likely involve interdisciplinary collaborations between chemists, biologists, and clinicians to fully elucidate its therapeutic potential across different disease models. Preclinical studies are essential for establishing safety profiles and determining optimal dosing regimens before human trials can commence.

In conclusion, 2138109 96 113{bicyclo31 hexan 31yl} 44 fluoro l methyl lH pyrazol l5 amine CAS no 213810996l represents an exciting example of how structural complexity can be leveraged to develop novel therapeutic agents with tailored biological activities Its unique combination of functional groups makes it an attractive scaffold for further exploration particularly given recent advances that have streamlined drug discovery processes through computational methods As research continues we can anticipate further revelations about its potential applications in human health

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